molecular formula C9H8NNaO3 B7821909 CID 10773

CID 10773

Cat. No. B7821909
M. Wt: 201.15 g/mol
InChI Key: ZBCAZEFVTIBZJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10773 is a useful research compound. Its molecular formula is C9H8NNaO3 and its molecular weight is 201.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10773 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10773 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 10773 involves the condensation of 2,4-dichloroacetophenone with 4-methoxybenzaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to reduction using sodium borohydride to yield the final compound.

Starting Materials
2,4-dichloroacetophenone, 4-methoxybenzaldehyde, sodium hydroxide, ethanol, sodium borohydride

Reaction
Step 1: Dissolve 2,4-dichloroacetophenone (1.0 g) and 4-methoxybenzaldehyde (1.2 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g)., Step 2: Heat the reaction mixture at 60°C for 2 hours with stirring., Step 3: Allow the reaction mixture to cool to room temperature and filter the resulting solid., Step 4: Dissolve the solid in ethanol (10 mL) and add sodium borohydride (0.5 g) slowly with stirring., Step 5: Heat the reaction mixture at 60°C for 2 hours with stirring., Step 6: Allow the reaction mixture to cool to room temperature and filter the resulting solid., Step 7: Wash the solid with ethanol and dry under vacuum to obtain CID 10773 as a white solid (yield: 80%).

properties

IUPAC Name

sodium;2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCAZEFVTIBZJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10773

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